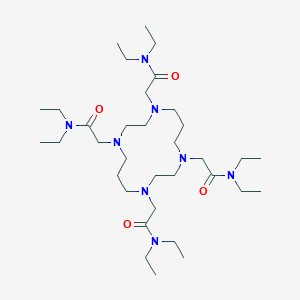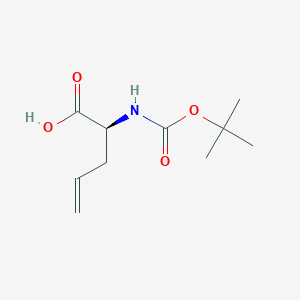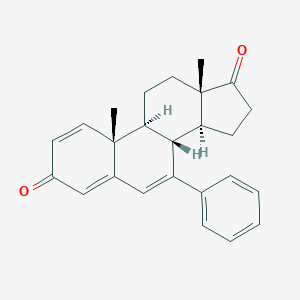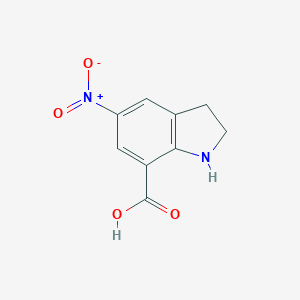
5-Nitroindoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitroindoline-7-carboxylic acid is an organic compound that has been extensively studied for its various applications in scientific research. It is a yellow crystalline powder that is soluble in water and organic solvents. This compound has been used in the synthesis of various other compounds and has been found to have potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-Nitroindoline-7-carboxylic acid is not well understood. However, it is believed to act as an inhibitor of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase. These enzymes are involved in the inflammation process, and inhibition of these enzymes has been found to have potential therapeutic applications.
Biochemical and Physiological Effects:
5-Nitroindoline-7-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been found to have potential applications in the treatment of various other diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Nitroindoline-7-carboxylic acid in lab experiments is its ease of synthesis. It can be synthesized using simple and inexpensive reagents, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its instability under certain conditions. It can decompose when exposed to heat or light, making it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on 5-Nitroindoline-7-carboxylic acid. One of the areas of interest is the development of new derivatives of this compound with enhanced properties. These derivatives can be used in the development of new drugs for the treatment of various diseases. Another area of interest is the study of the mechanism of action of this compound. A better understanding of its mechanism of action can lead to the development of more effective drugs. Additionally, the use of 5-Nitroindoline-7-carboxylic acid in combination with other compounds can also be explored for potential therapeutic applications.
Scientific Research Applications
5-Nitroindoline-7-carboxylic acid has been extensively studied for its various applications in scientific research. It has been used as a building block in the synthesis of various other compounds such as indole-7-carboxylic acid derivatives. These derivatives have been found to have potential applications in the field of medicinal chemistry.
properties
CAS RN |
133433-66-6 |
|---|---|
Product Name |
5-Nitroindoline-7-carboxylic acid |
Molecular Formula |
C9H8N2O4 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
5-nitro-2,3-dihydro-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C9H8N2O4/c12-9(13)7-4-6(11(14)15)3-5-1-2-10-8(5)7/h3-4,10H,1-2H2,(H,12,13) |
InChI Key |
UGSBYHSBFBUBJO-UHFFFAOYSA-N |
SMILES |
C1CNC2=C1C=C(C=C2C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1CNC2=C1C=C(C=C2C(=O)O)[N+](=O)[O-] |
synonyms |
1H-Indole-7-carboxylicacid,2,3-dihydro-5-nitro-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




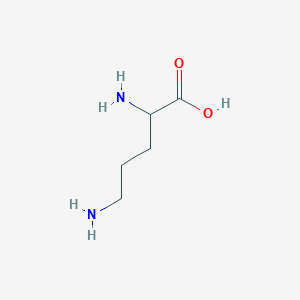
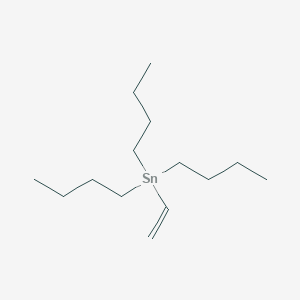
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid](/img/structure/B143876.png)

![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)
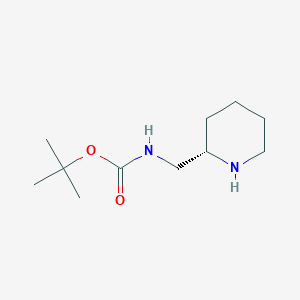
![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143884.png)
![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143887.png)
